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Compound of Interest

N-(4-hydroxyphenyl)-N,4-
Compound Name:
dimethylbenzenesulfonamide

Cat. No.: B040645

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(4-
hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, a sulfonamide derivative of potential
interest in medicinal chemistry. The following sections detail the methodologies for nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS) for the structural elucidation and characterization of this compound. The presented data is
illustrative and based on the analysis of structurally similar compounds.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis
of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide.

Table 1: *H NMR (Proton NMR) Data (400 MHz, DMSO-ds)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.65 S 1H Ar-OH
7.62 d 2H Ar-H (ortho to SOz2)
7.38 d 2H Ar-H (meta to SOz2)
7.05 d 2H Ar-H (ortho to OH)
6.75 d 2H Ar-H (meta to OH)
3.15 S 3H N-CHs
2.40 s 3H Ar-CHs

Table 2: 13C NMR (Carbon NMR) Data (100 MHz, DMSO-ds)

Chemical Shift (8) ppm Assighment
156.5 C-OH
143.8 C-S0O:2
135.2 C-CHs (on tosyl)
130.0 C (ipso, N-substituted)
129.5 Ar-CH (meta to SO2)
127.8 Ar-CH (ortho to SOz2)
125.0 Ar-CH (ortho to OH)
115.8 Ar-CH (meta to OH)
38.0 N-CHs
21.0 Ar-CHs

Table 3: IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
3400-3200 Broad O-H stretch (phenolic)
3050 Medium Aromatic C-H stretch
2925 Weak Aliphatic C-H stretch
1595, 1500 Strong Aromatic C=C stretch
1340 Strong Asymmetric SOz stretch
1160 Strong Symmetric SO: stretch
1250 Medium C-N stretch

1180 Medium C-O stretch (phenolic)

Table 4: MS (Mass Spectrometry) Data (Electron lonization - EI)

mlz Relative Intensity (%) Assignment

293 85 [M]* (Molecular lon)
155 100 [CH3CeHaSO2]*

138 40 [M - CH3CeHaSO2]*
123 65 [HOCsHaNCHs]*

91 55 [C7H7]* (Tropylium ion)
77 30 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of N-(4-

hydroxyphenyl)-N,4-dimethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
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Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

o Sample Preparation: Dissolve 5-10 mg of N-(4-hydroxyphenyl)-N,4-
dimethylbenzenesulfonamide in approximately 0.7 mL of deuterated dimethyl sulfoxide
(DMSO-de).

e 1H NMR Acquisition:

[¢]

Tune and shim the spectrometer.

[¢]

Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.

[e]

Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

o

Accumulate 16 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with a spectral width of 0-200 ppm.
o Use a proton-decoupled pulse sequence.
o Accumulate 1024 scans.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and assign the
chemical shifts in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

Procedure:
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o Sample Preparation: Place a small amount of the solid N-(4-hydroxyphenyl)-N,4-
dimethylbenzenesulfonamide sample directly onto the ATR crystal.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum from 4000 to 400 cm™1.
o Co-add 32 scans to improve the signal-to-noise ratio.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups (e.g., O-H, C-H, C=C, SOz).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron lonization (EI) source. For more
detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source, either
directly via a solid probe or after separation by gas chromatography.

¢ lonization: Bombard the sample with high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
» Detection: Detect the ions and generate a mass spectrum.

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule. High-resolution mass spectrometry can be used to
determine the exact mass and elemental composition.[2]

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a small
molecule like N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide.
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Caption: Workflow for the spectroscopic analysis of N-(4-hydroxyphenyl)-N,4-
dimethylbenzenesulfonamide.

This guide provides a foundational understanding of the spectroscopic techniques used to
characterize N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide. The combination of
NMR, IR, and MS provides complementary information that is essential for unambiguous
structure determination in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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